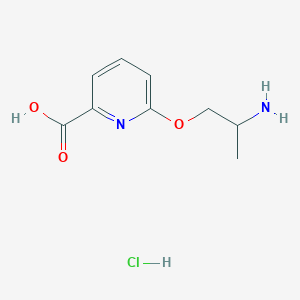

6-(2-Aminopropoxy)pyridine-2-carboxylic acid;hydrochloride

Description

6-(2-Aminopropoxy)pyridine-2-carboxylic acid hydrochloride is a pyridine derivative featuring a carboxylic acid group at position 2 and a 2-aminopropoxy substituent at position 6, with the hydrochloride salt enhancing its solubility. Pyridine derivatives with amino and carboxylic acid groups are widely studied for their roles in medicinal chemistry, particularly as ligands or intermediates in drug synthesis . The aminopropoxy side chain may influence binding affinity and pharmacokinetics compared to simpler substituents like methyl or halogen groups.

Properties

IUPAC Name |

6-(2-aminopropoxy)pyridine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3.ClH/c1-6(10)5-14-8-4-2-3-7(11-8)9(12)13;/h2-4,6H,5,10H2,1H3,(H,12,13);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXCZSJYBFPUKMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1=CC=CC(=N1)C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Aminopropoxy)pyridine-2-carboxylic acid;hydrochloride typically involves the reaction of 6-hydroxypyridine-2-carboxylic acid with 2-aminopropanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of 6-(2-Aminopropoxy)pyridine-2-carboxylic acid;hydrochloride involves large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to ensure consistency and compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions

6-(2-Aminopropoxy)pyridine-2-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.

Substitution: The aminopropoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohol derivatives.

Scientific Research Applications

Preparation Methods

| Method | Description |

|---|---|

| Synthesis Route | Reaction of 6-hydroxypyridine-2-carboxylic acid with 2-aminopropanol |

| Catalysts | Various catalysts can be employed to enhance yield |

| Industrial Production | Utilizes automated reactors for large-scale synthesis |

Chemistry

In the field of chemistry, 6-(2-Aminopropoxy)pyridine-2-carboxylic acid; hydrochloride serves as a building block for synthesizing more complex organic compounds. Its unique structure allows it to participate in various chemical reactions, including:

- Oxidation : Converts to oxo derivatives using agents like potassium permanganate.

- Reduction : Reduces carboxylic acids to alcohols using lithium aluminum hydride.

- Substitution : The aminopropoxy group can be replaced under specific conditions .

Biology

This compound is investigated for its potential biological activities, particularly in enzyme inhibition and receptor binding. It has shown promise in:

- Enzyme Inhibition : Acts as an inhibitor for certain enzymes, potentially impacting metabolic pathways.

- Receptor Binding : Binds to specific receptors, modulating their activity which may lead to therapeutic effects in neurological disorders .

Medicine

Research is ongoing into the therapeutic applications of this compound. Some notable areas include:

- Neurological Disorders : Potential uses in treating conditions such as Alzheimer's disease due to its interactions with neurotransmitter receptors.

- Cancer Research : Preliminary studies suggest that derivatives of this compound may exhibit anti-cancer properties through mechanisms involving apoptosis and cell cycle arrest .

Case Studies

- Anti-Cancer Activity : A study highlighted the anti-cancer effects of related pyridine derivatives against glioblastoma cells, showing how structural modifications can enhance cytotoxicity .

- Enzyme Interaction Studies : Research demonstrated that compounds similar to 6-(2-Aminopropoxy)pyridine-2-carboxylic acid could effectively inhibit specific enzymes involved in metabolic pathways, suggesting potential therapeutic applications in metabolic disorders .

Mechanism of Action

The mechanism of action of 6-(2-Aminopropoxy)pyridine-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The aminopropoxy group plays a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Pyridine Derivatives

The compound’s structural uniqueness lies in its aminopropoxy substituent, which distinguishes it from related pyridine-carboxylic acid derivatives. Below is a comparative analysis of key analogs:

Key Observations :

- The aminopropoxy group in the target compound provides a balance between flexibility and hydrogen-bonding capability, unlike the rigid imidazo-pyridine core in .

- Compared to 6-amino-2-pyridinecarboxylic acid , the propoxy spacer may extend the molecule’s reach in biological systems.

Efficiency Insights :

- Acyl chloride-based syntheses (e.g., ) achieve higher yields due to well-optimized protocols.

- Etherification steps (required for the target compound) may require prolonged reaction times and careful purification .

Pharmacological and Physicochemical Properties

Critical Notes:

- The hydrochloride salt in the target compound and improves bioavailability, a key advantage over non-ionic analogs.

- Imidazo-pyridine derivatives (e.g., ) often exhibit enhanced bioactivity due to their planar, aromatic structures.

Q & A

Q. What are the optimal synthetic routes for preparing 6-(2-Aminopropoxy)pyridine-2-carboxylic acid hydrochloride, and how can side reactions be minimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 6-hydroxypyridine-2-carboxylic acid with 2-aminopropanol under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) can yield the ether linkage. Subsequent hydrochloride salt formation is achieved via HCl gas or concentrated HCl in anhydrous ethanol. To minimize side reactions (e.g., over-alkylation), stoichiometric control and low-temperature conditions (-10°C to 0°C) are critical. Monitoring intermediates by thin-layer chromatography (TLC) or LC-MS ensures reaction progress .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC (with UV detection at 254 nm) to assess purity (>95% recommended for research-grade material).

- 1H/13C NMR to confirm the presence of the aminopropoxy side chain (e.g., δ 3.5–4.0 ppm for methine protons adjacent to the oxygen atom) and pyridine ring protons (δ 7.5–8.5 ppm).

- Mass spectrometry (ESI-MS) to verify the molecular ion peak ([M+H]+ at m/z 229.1 for the free base; [M-Cl]+ at m/z 193.1 for the hydrochloride).

- Elemental analysis to validate the C, H, N, and Cl content within ±0.4% of theoretical values .

Q. What solvents and storage conditions are recommended to maintain the compound’s stability?

- Methodological Answer : The hydrochloride salt is hygroscopic; store in airtight containers under inert gas (argon or nitrogen) at -20°C. For short-term use, desiccate at 4°C. Solubility is highest in polar aprotic solvents (e.g., DMSO, DMF) and water. Avoid prolonged exposure to light or moisture, as decomposition can occur, detectable via color change (yellowing) or precipitate formation .

Advanced Research Questions

Q. What strategies are recommended for elucidating the mechanism of action of this compound in biological systems?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., enzymes or receptors) on a sensor chip to measure binding kinetics (ka, kd) in real time.

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-protein interactions.

- Molecular Dynamics (MD) Simulations : Model the compound’s interaction with binding pockets using software like GROMACS or AMBER, guided by X-ray crystallography data (if available).

- Mutagenesis Studies : Replace key residues in the target protein to identify critical binding sites .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected peaks in NMR)?

- Methodological Answer :

- 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals and assign proton-carbon correlations, especially for the aminopropoxy chain and pyridine ring.

- Variable Temperature NMR : Identify dynamic processes (e.g., rotameric equilibria) by acquiring spectra at 25°C and 60°C.

- Spiking Experiments : Add authentic reference standards to confirm or rule out impurities.

- X-ray Powder Diffraction (XRPD) : Detect crystalline impurities if recrystallization yields polymorphic forms .

Q. What computational approaches are suitable for predicting the compound’s pharmacokinetic properties?

- Methodological Answer :

- ADMET Prediction : Use tools like SwissADME or ADMETLab 2.0 to estimate logP (lipophilicity), aqueous solubility, and cytochrome P450 inhibition.

- Density Functional Theory (DFT) : Calculate the compound’s electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity in biological environments.

- Molecular Docking : Screen against target protein libraries (e.g., Protein Data Bank) using AutoDock Vina to prioritize experimental validation .

Data Contradiction Analysis

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?

- Methodological Answer :

- Metabolic Stability Assays : Incubate the compound with liver microsomes (human or animal) to identify metabolites via LC-MS/MS.

- Plasma Protein Binding (PPB) : Use ultrafiltration or equilibrium dialysis to measure unbound fractions, which may explain reduced bioavailability.

- Pharmacokinetic Modeling : Integrate in vitro clearance and volume of distribution data to simulate in vivo exposure (e.g., using Phoenix WinNonlin) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.